molecular formula C13H11ClN2O3 B2580161 3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid CAS No. 380449-83-2

3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2580161
CAS No.: 380449-83-2
M. Wt: 278.69
InChI Key: BEJVRKAYHPFTOB-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring.

    Substitution with 4-Chlorophenyl Group: The pyrazole ring is then substituted with a 4-chlorophenyl group through a nucleophilic aromatic substitution reaction.

    Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the substituted pyrazole with a formylating agent such as DMF and POCl3.

    Propanoic Acid Addition: Finally, the propanoic acid moiety is introduced through a coupling reaction, often using a reagent like DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: 3-[3-(4-chlorophenyl)-4-carboxy-1H-pyrazol-1-yl]propanoic acid.

    Reduction: 3-[3-(4-chlorophenyl)-4-hydroxymethyl-1H-pyrazol-1-yl]propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and cancer.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The chlorine atom on the phenyl ring may also contribute to binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)propanoic acid: Similar in structure but lacks the pyrazole ring and formyl group.

    4-formyl-1H-pyrazole: Contains the pyrazole and formyl groups but lacks the 4-chlorophenyl and propanoic acid moieties.

Uniqueness

3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid is unique due to its combination of a pyrazole ring, a 4-chlorophenyl group, and a formyl group, which together confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-4-formylpyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c14-11-3-1-9(2-4-11)13-10(8-17)7-16(15-13)6-5-12(18)19/h1-4,7-8H,5-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJVRKAYHPFTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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